molecular formula C12H19NO B13519811 3-(Mesityloxy)propan-1-amine

3-(Mesityloxy)propan-1-amine

Cat. No.: B13519811
M. Wt: 193.28 g/mol
InChI Key: QWKMAWCEOGMIFN-UHFFFAOYSA-N
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Description

3-(Mesityloxy)propan-1-amine is an organic compound characterized by the presence of a mesityloxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Mesityloxy)propan-1-amine typically involves the reaction of mesityl oxide with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the mesityl oxide acts as the nucleophile, displacing the chlorine atom from 3-chloropropan-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Mesityloxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Mesityloxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Mesityloxy)propan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The mesityloxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Mesityloxy)propan-1-amine is unique due to the presence of the mesityloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(2,4,6-trimethylphenoxy)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-9-7-10(2)12(11(3)8-9)14-6-4-5-13/h7-8H,4-6,13H2,1-3H3

InChI Key

QWKMAWCEOGMIFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCN)C

Origin of Product

United States

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